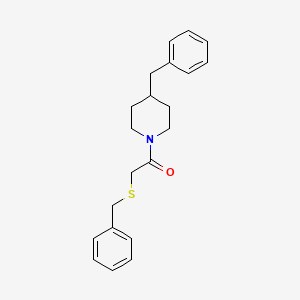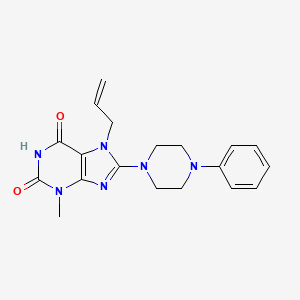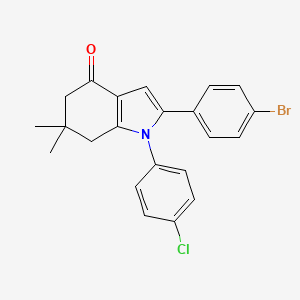
1-(4-benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a benzylsulfanyl group attached to an ethanone moiety
Wirkmechanismus
Target of Action
It is known that benzylpiperidine derivatives have shown potential in modulating different targets involved in the neurodegenerative cascade of alzheimer’s disease .
Mode of Action
Benzylpiperidine derivatives have been shown to prevent β-sheet aggregation and fibril formation, which are key processes in the development of alzheimer’s disease . These compounds may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates .
Biochemical Pathways
Benzylpiperidine derivatives have been shown to inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis via their interaction with the acetylcholinesterase peripheral anionic site .
Result of Action
Benzylpiperidine derivatives have been shown to exert neuroprotective action on SH-SY5Y cells towards amyloid-beta and hydrogen peroxide-mediated cell death and oxidative injury by inhibiting reactive oxygen species generation . Moreover, administration of these compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
Vorbereitungsmethoden
The synthesis of 1-(4-benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Thioether Formation: The benzylated piperidine is reacted with a thiol compound, such as benzyl mercaptan, under basic conditions to form the benzylsulfanyl group.
Ethanone Introduction: Finally, the ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(4-Benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can cleave the thioether bond, yielding the corresponding thiol and piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
1-(4-Benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Benzylpiperidin-1-yl)ethan-1-one: Lacks the benzylsulfanyl group, which may result in different chemical reactivity and biological activity.
1-(4-Benzylpiperidin-1-yl)-2-(methylsulfanyl)ethan-1-one: Contains a methylsulfanyl group instead of a benzylsulfanyl group, leading to variations in steric and electronic properties.
1-(4-Benzylpiperidin-1-yl)-2-(phenylsulfanyl)ethan-1-one: Features a phenylsulfanyl group, which may influence its interaction with molecular targets differently.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-benzylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS/c23-21(17-24-16-20-9-5-2-6-10-20)22-13-11-19(12-14-22)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSMSBRJWEUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975629.png)
![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-methoxythian-4-yl)methyl]ethanediamide](/img/structure/B2975632.png)
![1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2975633.png)

![2-[(4-Chloro-2-nitrophenyl)amino]acetic acid](/img/structure/B2975639.png)
![6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2975640.png)
![2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2975641.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2975643.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2975646.png)
![4-[(3-methoxyphenyl)methylsulfanyl]-5-(3-methylbutyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2975650.png)
